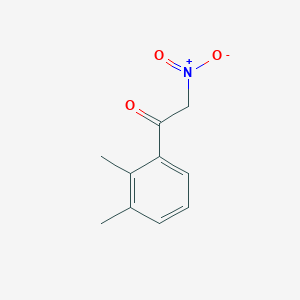

Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-

Description

Contextualization within Modern Organic Chemistry

Substituted ethanones, particularly those bearing nitro functionalities, represent a significant class of compounds in modern organic chemistry. These molecules, characterized by a carbonyl group and an adjacent nitro group, are known as α-nitro ketones. The presence of both a strong electron-withdrawing nitro group and a carbonyl group on adjacent carbon atoms creates a unique electronic environment that imparts synergistic reactivity. researchgate.net This dual functionality makes α-nitro ketones valuable intermediates in a variety of synthetic transformations. organic-chemistry.orgchemistryviews.org They serve as versatile precursors for the synthesis of more complex molecules, including various heterocyclic compounds. acs.org

Importance of Aryl Ketone Frameworks in Synthetic Design

Aryl ketones are foundational structural units found in a wide array of organic materials, natural products, and pharmaceutical agents. Their prevalence underscores their importance as versatile synthons in synthetic organic chemistry. The carbonyl group in aryl ketones provides a reactive site for numerous transformations, while the aromatic ring offers a scaffold for further functionalization. This combination allows for the construction of complex molecular frameworks. Aryl ketones are frequently employed as precursors in carbon-carbon bond-forming reactions and in the synthesis of heterocyclic systems, which are common motifs in biologically active compounds.

Review of Existing Research on Related Nitro-Substituted Aromatic Compounds

Nitro-substituted aromatic compounds are a well-studied class of molecules that serve as crucial intermediates in the chemical industry. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. This property is extensively utilized in synthetic strategies.

The synthesis of α-nitro ketones, to which Ethanone (B97240), 1-(2,3-dimethylphenyl)-2-nitro- belongs, has been approached through several established methods. Common strategies include:

Nitration of enol derivatives: This involves the nitration of enol acetates, potassium enolates, or enol silyl (B83357) ethers. acs.org

Oxidation of precursor molecules: Olefins and β-nitrostyrenes can be oxidized to yield α-nitro ketones. acs.org

Henry reaction followed by oxidation: The nitroaldol (Henry) reaction produces a β-nitro alcohol, which can then be oxidized to the corresponding α-nitro ketone using reagents like potassium dichromate. acs.orgnih.gov

C-acylation of nitro compounds: This is one of the most frequently used methods, where a nitroalkane is treated with an acylating agent, such as an N-acylbenzotriazole, to form the α-nitro ketone. organic-chemistry.orgacs.org

Once synthesized, these compounds exhibit diverse reactivity. The unique arrangement of the nitro and keto groups allows them to act as effective nucleophiles in reactions like Michael additions and Mannich reactions. chemistryviews.orgrsc.org They are also key precursors for synthesizing heterocycles such as isoxazoles and pyrroles. acs.orgrsc.org

Research Objectives and Scope for Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-

While the broader class of α-nitro ketones is well-documented, specific research on Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- is limited. Therefore, the primary objective of studying this particular compound would be to characterize its fundamental chemical properties and explore its synthetic utility.

Key research objectives would include:

Development of an efficient synthesis: Investigating the most effective and high-yielding method for its preparation, likely by adapting known methods for α-nitro ketone synthesis, such as the C-acylation of 1,2-dimethyl-3-(nitromethyl)benzene or the oxidation of the corresponding β-nitro alcohol.

Spectroscopic and structural characterization: Thoroughly analyzing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) to confirm its structure and electronic properties.

Investigation of reactivity: Studying its behavior in fundamental organic reactions, such as the reduction of the nitro group to an amine, cycloaddition reactions, and its use as a nucleophile in carbon-carbon bond-forming reactions.

Exploration of synthetic potential: Utilizing the compound as a building block to synthesize more complex, potentially biologically active molecules, leveraging the reactivity of both the nitro and ketone functionalities.

The scope of this research would be confined to the laboratory-scale synthesis and chemical analysis of the compound, focusing on its role as a potential intermediate in organic synthesis.

Physicochemical and Structural Data

Below are data tables detailing the properties of the target compound and related structures for comparative context.

Table 1: Properties of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-

| Identifier | Value |

|---|---|

| CAS Number | 1311376-15-4 amadischem.com |

| Molecular Formula | C10H11NO3 amadischem.com |

| Molecular Weight | 193.20 g/mol amadischem.com |

| InChIKey | PSSGWIZWVAAQHY-UHFFFAOYSA-N amadischem.com |

Table 2: Comparative Data of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-(2,3-Dimethylphenyl)ethanone (B195851) | 2142-71-4 nist.gov | C10H12O nist.gov | 148.20 nist.gov |

| 1-(2-Nitrophenyl)ethanone | 577-59-3 chemeo.comnist.gov | C8H7NO3 chemeo.comnist.gov | 165.15 chemeo.com |

| 1-(2-Methylphenyl)ethanone | 577-16-2 chemeo.com | C9H10O chemeo.com | 134.18 chemeo.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

1-(2,3-dimethylphenyl)-2-nitroethanone |

InChI |

InChI=1S/C10H11NO3/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5H,6H2,1-2H3 |

InChI Key |

PSSGWIZWVAAQHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies for Ethanone, 1 2,3 Dimethylphenyl 2 Nitro

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inicj-e.org This process allows for the logical planning of a synthetic route.

Identification of Key Precursors

The primary disconnection for Ethanone (B97240), 1-(2,3-dimethylphenyl)-2-nitro-, involves breaking the carbon-nitrogen bond at the α-position to the carbonyl group. This is a logical disconnection as the formation of a C-N bond is a common synthetic transformation. This disconnection leads to a key precursor, 1-(2,3-dimethylphenyl)ethanone (B195851), also known as 2',3'-dimethylacetophenone. sigmaaldrich.comnih.gov This aromatic ketone is a commercially available and logical starting material for the synthesis of the target molecule.

Another key component in this retrosynthetic step is a nitrating agent. The choice of the nitrating agent is crucial for the successful forward synthesis and will be discussed in detail in the subsequent sections.

| Target Molecule | Disconnection | Key Precursors |

| Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- | C-N bond | 1-(2,3-dimethylphenyl)ethanone (2',3'-dimethylacetophenone) and a Nitrating Agent |

Assessment of Synthetic Viability

The synthetic route proposed by this retrosynthetic analysis is highly viable. The starting material, 2',3'-dimethylacetophenone, is readily available. sigmaaldrich.comchemicalbook.com The key transformation, the alpha-nitration of a ketone, is a known reaction type, although specific conditions may need to be optimized for this particular substrate. acs.orgresearchgate.net The presence of the carbonyl group activates the adjacent α-carbon, making it susceptible to electrophilic attack. wikipedia.org

Alpha-Nitration Approaches to Aromatic Ketones

The introduction of a nitro group at the α-position of an aromatic ketone can be achieved through several methods. These approaches generally involve the reaction of an enol or enolate intermediate with an electrophilic nitrating agent.

Direct Nitration Reagents and Reaction Conditions

Several reagents and conditions have been developed for the α-nitration of carbonyl compounds. The choice of reagent can influence the reaction's efficiency and selectivity.

| Nitrating Agent | Typical Conditions | Reference |

| Nitric Acid / Acetic Anhydride | Formation of acetyl nitrate (B79036) in situ; mild conditions. | |

| Alkyl Nitrates (e.g., Ethyl Nitrate) | In the presence of a strong base (e.g., sodium ethoxide) to form the enolate. | |

| Tetranitromethane (TNM) | Can react with enol silyl (B83357) ethers under mild conditions. | epa.gov |

| Ceric Ammonium Nitrate (CAN) | Can act as both a Lewis acid and a nitro source, sometimes assisted by copper. | acs.org |

For the α-nitration of 2',3'-dimethylacetophenone, a plausible approach would be the generation of its enolate using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with a suitable electrophilic nitrogen source like an alkyl nitrate. libretexts.org Alternatively, acid-catalyzed enolization followed by reaction with a nitrating agent is another potential pathway. wikipedia.org

Mechanistic Aspects of Alpha-Carbonyl Nitration

The mechanism of alpha-carbonyl nitration typically proceeds through an enol or enolate intermediate.

Base-Catalyzed Nitration : In the presence of a base, the α-proton of the ketone is abstracted to form an enolate ion. This enolate is a potent nucleophile and attacks the electrophilic nitrogen of the nitrating agent. The resulting intermediate is then protonated to yield the α-nitro ketone. The formation of the enolate is often the rate-determining step. wikipedia.org

Acid-Catalyzed Nitration : Under acidic conditions, the carbonyl oxygen is protonated, which increases the acidity of the α-protons. A weak base (e.g., the solvent) can then remove an α-proton to form an enol. The electron-rich double bond of the enol then attacks the electrophilic nitrating agent. Subsequent deprotonation of the carbonyl oxygen regenerates the ketone functionality and yields the final product. wikipedia.org

Regio- and Stereochemical Control in Nitration Reactions

For the synthesis of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-, regioselectivity is a key consideration. The starting ketone, 2',3'-dimethylacetophenone, has only one enolizable position (the methyl group), so the nitration will exclusively occur at the α-carbon, leading to the desired product without the formation of regioisomers.

Stereochemistry is not a factor in this specific synthesis as the α-carbon is not a stereocenter in the final product. However, if the α-carbon were to be substituted with another group, controlling the stereochemistry would become a significant challenge, often requiring the use of chiral auxiliaries or catalysts.

Alternative Synthetic Routes Involving Pre-functionalized Substrates

The synthesis of "Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-" can be efficiently achieved by utilizing substrates that are already functionalized, thereby facilitating the key bond-forming steps. These methods offer alternatives to direct nitration approaches and can provide better control over the reaction outcome.

A prominent method for the synthesis of α-nitro ketones is the condensation reaction between a ketone and a nitroalkane. In the context of "Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-," this would involve the reaction of 1-(2,3-dimethylphenyl)ethanone with a suitable nitroalkane, typically nitromethane. This type of reaction, often a Henry or nitro-aldol reaction, proceeds via a base-catalyzed mechanism. The base abstracts a proton from the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone.

The initial adduct, a β-nitro alcohol, can then be oxidized to the desired α-nitro ketone. Various oxidizing agents can be employed for this transformation. The choice of base and solvent is crucial for the success of the initial condensation step, with common bases including alkali metal hydroxides, alkoxides, and amines like piperidine. google.com

Table 1: Key Parameters in Condensation Reactions of Ketones with Nitroalkanes

| Parameter | Description | Examples |

| Ketone Substrate | The carbonyl compound that undergoes nucleophilic attack. | 1-(2,3-dimethylphenyl)ethanone |

| Nitroalkane | The source of the nitroalkyl group. | Nitromethane |

| Base Catalyst | Promotes the formation of the nitronate anion. | Sodium ethoxide, Piperidine, Pyridine |

| Solvent | The medium in which the reaction is carried out. | Ethanol, Methanol, Tetrahydrofuran |

| Oxidizing Agent | Converts the intermediate β-nitro alcohol to the α-nitro ketone. | Varies depending on the specific protocol. |

An alternative approach involves the use of pre-functionalized nitro-substituted synthons that can be coupled with an appropriate derivative of 1-(2,3-dimethylphenyl)ethanone. This strategy can offer advantages in terms of regioselectivity and functional group tolerance. For instance, an enolate or enol ether of 1-(2,3-dimethylphenyl)ethanone could be reacted with an electrophilic nitro-containing species.

Conversely, a nucleophilic nitro-substituted synthon, such as the anion of nitromethane, can be reacted with an electrophilically activated derivative of the ketone. One such method involves the acylation of nitroalkanes using N-acylbenzotriazoles. organic-chemistry.org This approach allows for the direct formation of α-nitro ketones from the corresponding nitroalkanes.

Optimization of Synthetic Pathways and Yield Enhancement

For condensation reactions, key parameters to optimize include the choice and concentration of the base, reaction temperature, and reaction time. The ratio of the reactants, the ketone and the nitroalkane, can also significantly influence the yield. google.com For instance, using an excess of the nitroalkane may favor the formation of the desired product. The selection of the solvent is also important, as it can affect the solubility of the reactants and the stability of the intermediates.

In the case of coupling strategies, the optimization would focus on the choice of the coupling partners, catalyst, and reaction conditions. For metal-catalyzed coupling reactions, the ligand, metal precursor, and additives play a crucial role in the catalytic activity and selectivity. Temperature, pressure, and reaction time are also critical parameters that need to be fine-tuned to maximize the yield of the desired α-nitro ketone.

Table 2: Factors for Optimization of Synthetic Pathways

| Factor | Influence on the Reaction | Considerations |

| Catalyst | Affects reaction rate and selectivity. | Choice of metal, ligand, and concentration. |

| Temperature | Influences reaction kinetics and side reactions. | Higher temperatures may lead to decomposition. |

| Reactant Ratio | Can drive the equilibrium towards product formation. | Stoichiometric or excess of one reactant. |

| Solvent | Affects solubility, reactivity, and stability. | Polarity and aprotic/protic nature. |

| Reaction Time | Determines the extent of conversion. | Monitoring the reaction progress is crucial. |

Chemical Reactivity and Transformation Studies of Ethanone, 1 2,3 Dimethylphenyl 2 Nitro

Reactivity of the Alpha-Nitro Moiety

The presence of the nitro group adjacent to the ketone carbonyl activates the α-carbon, influencing its reactivity in several ways. The nitro group is a strong electron-withdrawing group, which increases the acidity of the α-hydrogen and makes the molecule susceptible to various transformations at this position.

Nucleophilic Substitution Reactions Involving the Nitro Group

Direct nucleophilic substitution of the nitro group at a saturated carbon center (an Sₙ2 reaction) is generally challenging because the nitrite (B80452) ion (NO₂⁻) is a poor leaving group. Unlike α-haloketones, where the halide is an excellent leaving group, the C-N bond in α-nitroketones is strong, making direct displacement difficult. youtube.com

However, substitution can occur through alternative mechanisms under specific conditions. Radical nucleophilic substitution (Sₙ1) pathways have been observed for some aliphatic α-substituted nitro compounds, where the reaction proceeds through a radical anion intermediate. researchgate.net Additionally, in certain heterocyclic systems like α-nitrofurans, a cine-substitution has been reported, where the nucleophile attacks a different position, leading to the formal substitution of the nitro group. rsc.org For a compound like Ethanone (B97240), 1-(2,3-dimethylphenyl)-2-nitro-, such reactions are not typical and would require specialized reagents or photolytic conditions to proceed. The primary reactivity involving nucleophiles at the α-position stems from the deprotonation to form a nitronate anion, which then acts as a nucleophile itself. nih.gov

Reactivity at the Ketone Carbonyl Center

The carbonyl group is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This fundamental reactivity is a cornerstone of ketone chemistry. masterorganicchemistry.com

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of ketones. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org

The reactivity of the carbonyl group in Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- is influenced by steric and electronic factors. Electronically, the adjacent nitro group enhances the electrophilicity of the carbonyl carbon. However, the 2,3-dimethylphenyl group presents significant steric hindrance due to the ortho-methyl substituent. acs.org This steric crowding can impede the approach of bulky nucleophiles, potentially slowing the reaction rate compared to a ketone with a less substituted aromatic ring. nih.govscience.gov

A variety of nucleophiles can add to the carbonyl center, leading to a diverse array of products. These include organometallic reagents, hydride reagents, and cyanide, among others.

Table 2: Examples of Nucleophilic Addition to the Carbonyl Group

| Nucleophile (Reagent) | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Grignard Reagent (R-MgBr) | Magnesium alkoxide | Tertiary alcohol |

| Organolithium (R-Li) | Lithium alkoxide | Tertiary alcohol |

| Hydride (NaBH₄ or LiAlH₄) | Alkoxide | Secondary alcohol |

| Cyanide (HCN/KCN) | Cyanohydrin alkoxide | Cyanohydrin |

| Ylide (Wittig Reagent, R'-PPh₃) | Oxaphosphetane | Alkene |

The addition of strong, irreversible nucleophiles like Grignard or organolithium reagents leads to the formation of tertiary alcohols. Reduction with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride yields the corresponding secondary alcohol. The reaction with cyanide forms a cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and α-amino alcohols.

Enolization and Related Reactions at the Alpha-Carbon

The chemical behavior of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-, particularly at the alpha-carbon, is significantly influenced by the electronic properties of the adjacent carbonyl and nitro groups. The alpha-carbon is positioned between these two powerful electron-withdrawing groups, which renders the attached hydrogen atoms (α-hydrogens) exceptionally acidic. This heightened acidity is a critical factor in the compound's reactivity, primarily through the formation of a stabilized enolate intermediate.

The process of enolization involves the removal of an α-hydrogen by a base, leading to the formation of a resonance-stabilized enolate anion. In this specific molecule, the negative charge of the enolate is delocalized over the oxygen atom of the carbonyl group, the alpha-carbon, and the oxygen atoms of the nitro group. This extensive delocalization results in a highly stable conjugate base, thereby facilitating its formation even with relatively weak bases.

This propensity for enolate formation opens up a variety of synthetic pathways for reactions at the alpha-carbon. libretexts.orgmsu.edu These reactions are fundamental in carbon-carbon bond formation. msu.edu

Key Reactions at the Alpha-Carbon:

Aldol-Type Condensations: The enolate of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- can act as a potent nucleophile, attacking electrophilic carbonyl compounds (aldehydes or ketones) in aldol (B89426) addition and condensation reactions. libretexts.orgyoutube.com This leads to the formation of β-hydroxy carbonyl compounds, which can subsequently undergo dehydration.

Alkylation Reactions: The nucleophilic enolate can react with alkyl halides in SN2 reactions to introduce an alkyl group at the alpha-carbon. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete and irreversible formation of the enolate prior to alkylation. youtube.com

Halogenation: In the presence of a base and a halogen (e.g., Br₂, Cl₂), the alpha-carbon can be readily halogenated. The reaction proceeds via the enolate intermediate, and due to the activating effect of the carbonyl and nitro groups, this reaction is typically rapid. msu.edu

| Reaction Type | Reagents | Product Type | Significance |

| Aldol Addition | Aldehyde/Ketone, Base | β-Hydroxy-α-nitroketone | Forms new carbon-carbon bonds |

| α-Alkylation | Alkyl Halide, Strong Base (e.g., LDA) | α-Alkyl-α-nitroketone | Introduces alkyl substituents |

| α-Halogenation | X₂ (X=Cl, Br), Base | α-Halo-α-nitroketone | Introduces halogen substituents |

Electrophilic Aromatic Substitution on the 2,3-Dimethylphenyl Ring

Regioselectivity Directed by Existing Substituents

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. uomustansiriyah.edu.iq The regiochemical outcome of such reactions on the 2,3-dimethylphenyl ring of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- is determined by the cumulative directing effects of the three substituents already present: the two methyl groups and the 1-acetyl-1-nitro-methyl moiety.

Substituents on a benzene (B151609) ring guide incoming electrophiles to specific positions. vanderbilt.edu They are broadly classified as either ortho, para-directors or meta-directors. libretexts.org

Methyl Groups (-CH₃): Methyl groups are activating substituents that donate electron density to the ring through an inductive effect and hyperconjugation. vanderbilt.edu They direct incoming electrophiles to the positions ortho and para to themselves. In this molecule, the methyl group at position 2 directs towards positions 1 (already substituted), 3 (already substituted), and 6. The methyl group at position 3 directs towards positions 2 (already substituted), 4, and 5.

Ethanone-Nitro Moiety (-C(=O)CH₂NO₂): This group as a whole is strongly electron-withdrawing and is therefore a deactivating group. Such deactivating groups direct incoming electrophiles to the meta position. libretexts.orgmsu.edu The substituent is at position 1, so it directs towards positions 3 (already substituted) and 5.

To predict the final regioselectivity, these effects must be considered in concert. The positions on the ring are numbered starting from the carbon bearing the ethanone-nitro group as C1, and proceeding towards the methyl groups as C2 and C3.

Position 4: This position is ortho to the methyl group at C3 and is sterically accessible.

Position 5: This position is meta to the ethanone-nitro group at C1 and ortho to the methyl group at C3.

Position 6: This position is para to the methyl group at C2.

The activating, ortho, para-directing methyl groups and the deactivating, meta-directing ethanone-nitro group create a complex substitution pattern. The powerful activating effects of the two methyl groups will compete with the deactivating effect of the nitroacetyl group. The most likely positions for electrophilic attack are positions 4, 5, and 6, where the directing effects of the methyl groups are most pronounced. Steric hindrance may play a role in favoring substitution at the less crowded positions.

Influence of the Ethanone-Nitro Moiety on Aromatic Activation

The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring. masterorganicchemistry.com Substituents that donate electron density activate the ring, making it more nucleophilic and increasing the reaction rate compared to benzene. Conversely, electron-withdrawing groups deactivate the ring, reducing its nucleophilicity and slowing the reaction. masterorganicchemistry.comdoubtnut.com

The ethanone-nitro moiety, -C(=O)CH₂NO₂, is a potent deactivating group. This deactivation arises from two primary electronic effects:

Due to these combined electron-withdrawing effects, the 2,3-dimethylphenyl ring in this molecule is significantly less reactive towards electrophiles than an unsubstituted benzene ring or even toluene. While the two methyl groups are activators, their effect is counteracted by the strong deactivating nature of the ethanone-nitro substituent. Therefore, harsher reaction conditions (e.g., higher temperatures, stronger Lewis acid catalysts) are generally required to achieve electrophilic aromatic substitution compared to activated aromatic systems. msu.edu

Mechanistic Insights and Computational Investigations of Ethanone, 1 2,3 Dimethylphenyl 2 Nitro

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic parameters of a chemical reaction provide crucial information about its feasibility, rate, and mechanism. For a compound like Ethanone (B97240), 1-(2,3-dimethylphenyl)-2-nitro-, understanding these aspects is fundamental to predicting its behavior in various chemical transformations.

Reaction Pathway Elucidation

Elucidating a reaction pathway involves mapping the energetic landscape that connects reactants to products through various intermediate and transition states. Computational chemistry is a powerful tool for this purpose. For α-nitro ketones, a number of reaction pathways are of interest, including enolate formation, aldol-type reactions, and reductions of the nitro group.

The initial step in many reactions of ketones is the formation of an enolate. For Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-, the presence of the electron-withdrawing nitro group significantly acidifies the α-proton, facilitating enolate formation. The reaction pathway would be computationally modeled to determine the energetics of proton abstraction and the stability of the resulting enolate.

Another important reaction class is the reduction of the nitro group. The mechanism of nitro group reduction is complex and can proceed through various intermediates such as nitroso and hydroxylamine (B1172632) species. orientjchem.orgresearchgate.netmdpi.com Computational studies on related aromatic nitro compounds have helped to delineate the intricate steps involved in these transformations. orientjchem.orgresearchgate.net

Illustrative Reaction Pathway Data for a Generic α-Nitro Ketone Reduction:

| Step | Reactant Complex | Transition State (TS) | Intermediate/Product Complex | ΔE (kcal/mol) |

| Nitro to Nitroso | R-C(O)CH(NO₂) + [H] | [R-C(O)CH(NO₂)---H]‡ | R-C(O)CH(NO) + H₂O | -15.2 |

| Nitroso to Hydroxylamine | R-C(O)CH(NO) + [H] | [R-C(O)CH(NO)---H]‡ | R-C(O)CH(NHOH) | -25.8 |

| Hydroxylamine to Amine | R-C(O)CH(NHOH) + [H] | [R-C(O)CH(NHOH)---H]‡ | R-C(O)CH(NH₂) + H₂O | -30.1 |

Note: This table is illustrative and based on general principles of nitro group reduction. The actual energy values for Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- would require specific calculations.

Activation Energy Barriers and Transition State Analysis

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. wikipedia.org Transition state theory provides the framework for understanding and calculating these energy barriers. wikipedia.orgox.ac.uk Computational methods, particularly quantum mechanics, are employed to locate the transition state structure on the potential energy surface and calculate its energy relative to the reactants.

For Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-, the activation energies for various potential reactions, such as nucleophilic attack at the carbonyl carbon or reactions involving the nitro group, would be of significant interest. For instance, in an electrophilic aromatic substitution on the dimethylphenyl ring, the activation barrier would be influenced by the directing effects of the methyl and acetyl-nitro-methyl groups. nih.govxmu.edu.cnlibretexts.orglibretexts.org

A transition state analysis involves characterizing the geometry of the transition state and its vibrational frequencies. A true transition state is identified by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Illustrative Activation Energy Data for Reactions of a Substituted Acetophenone:

| Reaction Type | Electrophile/Nucleophile | Solvent | Calculated Activation Energy (Ea) (kcal/mol) |

| Enolate Formation | Base (e.g., OH⁻) | Water | 10-15 |

| Nucleophilic Addition to C=O | Nucleophile (e.g., CN⁻) | Acetonitrile | 12-18 |

| Electrophilic Substitution (ortho) | Electrophile (e.g., NO₂⁺) | Acetic Acid | 18-25 |

| Electrophilic Substitution (meta) | Electrophile (e.g., NO₂⁺) | Acetic Acid | 25-32 |

| Electrophilic Substitution (para) | Electrophile (e.g., NO₂⁺) | Acetic Acid | 20-28 |

Note: This table contains hypothetical data to illustrate the concept of activation energy barriers. Actual values would depend on the specific reactants, and conditions.

Application of Quantum Chemical Methods

Quantum chemical methods are indispensable for gaining a deep understanding of the electronic structure and reactivity of molecules. These methods can provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. researchgate.net It is based on the principle that the energy of a system can be determined from its electron density. DFT is often used to predict molecular geometries, vibrational frequencies, and a variety of electronic properties. researchgate.netresearchgate.net

For Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-, DFT calculations could be used to determine its optimized geometry, dipole moment, and the distribution of electron density. This information is crucial for understanding its polarity and intermolecular interactions. Furthermore, reactivity indices derived from DFT, such as the Fukui function and local softness, can predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com For instance, the carbonyl carbon is expected to be an electrophilic site, while the oxygen atoms of the nitro group and the enolizable α-carbon would be nucleophilic centers.

Illustrative DFT-Calculated Properties for a Substituted Acetophenone:

| Property | Calculated Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y debyes |

| Mulliken Charge on Carbonyl C | +0.45 e |

| Mulliken Charge on Carbonyl O | -0.55 e |

| Mulliken Charge on Nitro N | +0.90 e |

| Mulliken Charge on Nitro O | -0.60 e |

Note: X and Y are placeholder values. The charge distribution highlights the electrophilic and nucleophilic centers.

Molecular Orbital Analysis for Understanding Reactivity Trends

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of a set of molecular orbitals that are spread over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. mdpi.com

For Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-, the HOMO is likely to be located on the electron-rich dimethylphenyl ring, while the LUMO is expected to be centered on the electron-withdrawing nitro-acetyl moiety. rsc.org A small HOMO-LUMO gap would suggest high reactivity. MO analysis can also be used to understand the nature of electronic transitions and predict the UV-visible absorption spectrum of the molecule.

Illustrative Molecular Orbital Data for a Nitroaromatic Compound:

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| LUMO+1 | -1.5 | π* orbitals of the phenyl ring and C=O group |

| LUMO | -2.8 | π* orbitals of the NO₂ group and C=O group |

| HOMO | -8.5 | π orbitals of the dimethylphenyl ring |

| HOMO-1 | -9.2 | σ orbitals of the C-C and C-H bonds of the alkyl and phenyl groups |

| HOMO-LUMO Gap | 5.7 |

Note: This table provides an example of the kind of information obtained from a molecular orbital analysis.

Conformational Analysis via Computational Modeling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The relative energies of different conformers can have a significant impact on a molecule's reactivity and physical properties. Computational modeling is a powerful tool for exploring the conformational landscape of a molecule. acs.orgnih.gov

For Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-, the rotation around the single bond connecting the phenyl ring and the carbonyl group is of particular interest. The presence of two methyl groups in the ortho and meta positions of the phenyl ring will create steric hindrance that influences the preferred dihedral angle. cdnsciencepub.com Computational studies on ortho-substituted acetophenones have shown that steric and electronic effects play a crucial role in determining the conformational preferences. acs.orgnih.govcdnsciencepub.com It is likely that the acetyl-nitro-methyl group will be twisted out of the plane of the phenyl ring to minimize steric repulsion with the ortho-methyl group.

Illustrative Conformational Energy Profile for an Ortho-Substituted Acetophenone:

| Dihedral Angle (Ring-C-C=O) (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 2.5 |

| 60 | 0.8 |

| 90 | 0.0 (Global Minimum) |

| 120 | 1.5 |

| 150 | 4.0 |

| 180 | 6.5 |

Note: This table illustrates how the relative energy of a molecule can change with the rotation around a single bond, with the lowest energy corresponding to the most stable conformation.

Spectroscopic Studies for Mechanistic Validation

Spectroscopic analysis is fundamental to the elucidation of reaction mechanisms, providing empirical data that can validate or challenge proposed mechanistic pathways. For a compound such as Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-, techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable. These methods allow for the identification of transient intermediates, the characterization of final products, and the kinetic monitoring of reactions, all of which contribute to a comprehensive mechanistic understanding. Although detailed spectroscopic studies focused solely on the mechanistic validation of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- are not extensively available in the public domain, the principles of these techniques can be illustrated using data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. In the context of mechanistic studies, ¹H and ¹³C NMR can be used to identify the structure of products and any stable intermediates. For instance, in a reaction forming Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-, the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product would be monitored over time.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 1-(3,5-dimethylphenyl)ethanone, provides insight into the types of signals that would be expected for the aromatic and aliphatic protons. For Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-, the presence of the nitro group at the α-carbon would significantly shift the resonance of the adjacent methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly useful for identifying the carbonyl carbon and the carbon bearing the nitro group. The chemical shifts of these carbons are sensitive to their electronic environment and can provide evidence for the proposed structure. For example, the ¹³C NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime, a compound with a nitro group on the aromatic ring, shows distinct signals for the aromatic carbons, which are influenced by the electron-withdrawing nature of the nitro group.

Illustrative NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| 1-(3,5-dimethylphenyl)ethanone | ¹H | 6.8-8.1 | m | Aromatic protons |

| ¹H | 2.21, 1.98 | s, s | Methyl protons on pyrazole (B372694) ring | |

| 1-(3-Nitrophenyl)ethanone oxime | ¹³C | - | - | Aromatic carbons |

Note: This table is illustrative and compiles data from related but different molecules to demonstrate the principles of NMR spectroscopy in structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the study of reaction mechanisms involving Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-, IR spectroscopy would be instrumental in confirming the presence of the carbonyl (C=O) and nitro (NO₂) groups. The stretching frequencies of these groups are characteristic and can be monitored throughout a reaction.

For example, the IR spectrum of Ethanone, 1-(2-nitrophenyl)- shows characteristic absorption bands for the carbonyl and nitro groups. The position of the carbonyl absorption can also provide information about conjugation with the aromatic ring.

Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | ~1700 |

| Nitro (NO₂) | ~1550 and ~1350 |

| Aromatic C-H | ~3100-3000 |

| Aliphatic C-H | ~3000-2850 |

Note: These are approximate values and can vary depending on the specific molecular environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For mechanistic studies, MS can be used to identify the molecular ion of the product, confirming its elemental composition. The fragmentation pattern can also offer clues about the structure of the molecule.

The mass spectrum of the related compound 1-(2,3-Dimethylphenyl)ethanone (B195851) shows a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of specific bonds. For Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-, the mass spectrum would be expected to show a molecular ion peak at m/z 193.20, corresponding to its molecular formula C₁₀H₁₁NO₃.

Expected Mass Spectrometry Data for Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Expected Molecular Ion (M⁺) | m/z 193 |

Note: This data is based on the chemical formula and has not been experimentally verified in the available literature.

Advanced Spectroscopic and Structural Characterization of Ethanone, 1 2,3 Dimethylphenyl 2 Nitro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For "Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-," both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its connectivity and stereochemistry.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum of "Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-" is expected to exhibit distinct signals corresponding to the aromatic protons, the two methyl groups on the phenyl ring, and the methylene (B1212753) protons adjacent to the nitro group.

Aromatic Protons: The three protons on the 2,3-dimethylphenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to their substitution pattern, they will likely appear as a complex multiplet or as distinct doublets and triplets, reflecting their coupling with each other.

Methylene Protons (-CH₂NO₂): The two protons of the methylene group attached to the carbonyl and nitro groups are expected to appear as a singlet at approximately δ 5.5-6.0 ppm. The strong electron-withdrawing nature of the adjacent nitro and carbonyl groups would cause a significant downfield shift.

Methyl Protons (-CH₃): The two methyl groups on the aromatic ring will appear as singlets in the upfield region, likely between δ 2.2 and 2.5 ppm. Their precise chemical shifts will be influenced by their position on the ring.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.0 | Multiplet | 3H |

| -CH₂NO₂ | 5.5 - 6.0 | Singlet | 2H |

| Aromatic-CH₃ | 2.2 - 2.5 | Singlet | 6H |

Carbon-13 (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbonyl Carbon (C=O): The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm.

Aromatic Carbons: The six carbons of the dimethylphenyl ring will resonate in the δ 125-140 ppm region. The carbons bearing the methyl groups and the carbonyl group will have distinct chemical shifts compared to the others.

Methylene Carbon (-CH₂NO₂): The carbon of the methylene group will be significantly deshielded by the attached nitro and carbonyl groups, with an expected chemical shift in the range of δ 75-85 ppm.

Methyl Carbons (-CH₃): The two methyl carbons on the aromatic ring will appear in the upfield region, typically between δ 15 and 25 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C | 135 - 140 |

| -CH₂NO₂ | 75 - 85 |

| Aromatic -CH₃ | 15 - 25 |

To confirm the assignments from one-dimensional NMR and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to definitively assign their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms. This would allow for the unambiguous assignment of the methylene and methyl protons to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of "Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-" is expected to show strong absorption bands corresponding to the carbonyl group, the nitro group, and the aromatic ring.

Carbonyl (C=O) Stretch: A strong and sharp absorption band is expected in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring and the presence of the alpha-nitro group will influence the exact position of this band.

Nitro (NO₂) Stretch: The nitro group will exhibit two characteristic stretching vibrations: a strong asymmetric stretch typically between 1540 and 1560 cm⁻¹, and a weaker symmetric stretch between 1370 and 1390 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) | 1680 - 1700 | Strong, Sharp |

| Nitro (NO₂) Asymmetric Stretch | 1540 - 1560 | Strong |

| Nitro (NO₂) Symmetric Stretch | 1370 - 1390 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of "Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-". The molecular formula is C₁₀H₁₁NO₃, and the expected exact mass would be approximately 193.0739 g/mol .

The standard mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 193. The fragmentation pattern would likely involve alpha-cleavage, a common fragmentation pathway for ketones. This could result in the loss of a nitromethyl radical (•CH₂NO₂) to give a fragment ion corresponding to the 2,3-dimethylbenzoyl cation at m/z = 133. Another possible fragmentation is the loss of the nitro group (NO₂) to give a fragment at m/z = 147.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | Predicted m/z |

| [M]⁺ | 193 |

| [M - NO₂]⁺ | 147 |

| [M - CH₂NO₂]⁺ | 133 |

Fragmentation Pattern Interpretation for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can be used for structural elucidation and confirmation. The interpretation of the fragmentation pattern of "Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-" is based on the predictable cleavage of bonds influenced by the functional groups present, namely the aromatic ketone and the nitro group.

Upon electron ionization, the molecule is expected to form a molecular ion (M+•), which then undergoes a series of fragmentation reactions. The fragmentation pathways are guided by the stability of the resulting fragment ions and neutral losses. For "Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-", the following fragmentation patterns are anticipated:

Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. This can result in the formation of a stable acylium ion. For the target compound, this would involve the loss of the nitromethyl radical (•CH₂NO₂) to form the 2,3-dimethylbenzoyl cation.

Loss of the Nitro Group: The nitro group is a labile substituent and can be lost as a neutral molecule (NO₂) or as a radical (•NO₂). The loss of NO₂ would lead to a fragment ion with a mass corresponding to the rest of the molecule.

Cleavage of the Aromatic Ring: The dimethylphenyl group can also undergo fragmentation, although this is generally less favorable than the cleavage of bonds adjacent to the functional groups. Fragmentation of the aromatic ring can lead to the loss of methyl radicals (•CH₃).

Rearrangement Reactions: In some cases, rearrangement reactions can occur prior to fragmentation, leading to the formation of unexpected fragment ions.

A plausible fragmentation pattern for "Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-" is summarized in the following table. The m/z values are calculated based on the most common isotopes.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 193 | [C₁₀H₁₁NO₃]⁺• | (Molecular Ion) |

| 147 | [C₁₀H₁₁O]⁺ | •NO₂ |

| 133 | [C₉H₉O]⁺ | •CH₂NO₂ |

| 119 | [C₈H₇O]⁺ | •CH₃, •CH₂NO₂ |

| 105 | [C₇H₅O]⁺ | •C₂H₄, •CH₂NO₂ |

| 91 | [C₇H₇]⁺ | •COCH₂NO₂ |

| 77 | [C₆H₅]⁺ | •C₃H₆, •COCH₂NO₂ |

This table is a hypothetical representation of a plausible fragmentation pattern and is intended for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information about bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals how molecules are arranged in the crystal lattice, a study of which is crucial for understanding intermolecular interactions.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The crystal structure of a compound like "Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-" would reveal the precise geometry of the molecule in the solid state. The bond lengths and angles are influenced by factors such as hybridization, electron delocalization, and steric hindrance.

For the 2,3-dimethylphenyl group, the C-C bond lengths within the aromatic ring are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The attachment of the acetyl and nitro groups to the ethanone (B97240) bridge will influence the geometry of this part of the molecule. The C=O bond of the ketone and the N-O bonds of the nitro group will have characteristic lengths.

A hypothetical set of selected bond lengths and angles for "Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-" is presented below for illustrative purposes.

| Bond | Bond Length (Å) | Angle | Angle (°) |

| C(ar)-C(ar) | 1.39 | C(ar)-C(ar)-C(ar) | 120 |

| C(ar)-C(keto) | 1.49 | C(ar)-C(keto)=O | 120 |

| C(keto)=O | 1.21 | C(keto)-C(nitro)-N | 116 |

| C(keto)-C(nitro) | 1.52 | O-N-O | 125 |

| C(nitro)-N | 1.49 | ||

| N-O | 1.22 |

This table contains hypothetical data for illustrative purposes, as the specific crystal structure for this compound is not publicly available.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the solid, such as melting point and solubility.

In the case of "Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-", several types of intermolecular interactions are expected to be present in the crystal lattice:

van der Waals Forces: These are weak, non-specific interactions that are present between all molecules.

Dipole-Dipole Interactions: The polar carbonyl and nitro groups will give rise to significant dipole moments, leading to dipole-dipole interactions that help to organize the molecules in the crystal.

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the methyl groups or the aromatic ring and the oxygen atoms of the carbonyl and nitro groups of neighboring molecules.

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, an interaction driven by the delocalized π-electrons.

Advanced Applications and Future Directions in Chemical Synthesis

Development as a Versatile Synthetic Building Block

The strategic placement of the nitro and keto functionalities in Ethanone (B97240), 1-(2,3-dimethylphenyl)-2-nitro- makes it a highly valuable and versatile building block in organic synthesis. The electron-withdrawing nature of both groups activates the α-carbon, making it susceptible to a variety of nucleophilic and electrophilic reactions.

Nitro compounds are well-established precursors for a wide array of functional groups, and Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- is no exception. The nitro group can be readily transformed into other functionalities, such as amines, oximes, and nitriles, providing a gateway to diverse molecular architectures. For instance, reduction of the nitro group can yield β-amino ketones, which are important scaffolds in many biologically active molecules and pharmaceutical agents.

Furthermore, the ketone functionality can undergo a range of transformations, including reductions to alcohols, reductive aminations, and additions of organometallic reagents. The combination of these transformations on both the nitro and keto groups allows for the generation of a multitude of complex and stereochemically rich molecules from a single starting material. The Henry reaction (nitroaldol reaction) is a fundamental carbon-carbon bond-forming reaction that highlights the utility of nitroalkanes. scielo.br In a similar vein, the reactivity of the α-carbon of β-nitro ketones can be exploited in various condensation and addition reactions.

Table 1: Potential Transformations of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-

| Functional Group | Transformation | Resulting Functional Group | Potential Applications |

|---|---|---|---|

| Nitro | Reduction | Amine | Synthesis of amino alcohols, diamines, heterocycles |

| Nitro | Nef Reaction | Ketone/Aldehyde | Synthesis of 1,3-dicarbonyl compounds |

| Ketone | Reduction | Alcohol | Synthesis of nitro alcohols, amino alcohols |

| Ketone | Grignard Reaction | Tertiary Alcohol | Introduction of alkyl/aryl diversity |

The dual functionality of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- makes it an ideal substrate for the synthesis of highly functionalized organic molecules. The nitro group can direct the stereochemical outcome of reactions at the adjacent carbon, enabling the synthesis of chiral molecules. Asymmetric reduction of the ketone or stereoselective reactions at the α-carbon can lead to the formation of enantiomerically enriched products.

Moreover, the nitro and ketone groups can participate in intramolecular reactions to form cyclic structures, which are prevalent in natural products and pharmaceuticals. For example, reductive cyclization could lead to the formation of substituted pyrrolidines or other nitrogen-containing heterocycles. The versatility of nitro compounds as building blocks for pharmaceutically relevant substances is a growing area of research. frontiersin.org

Potential in Ligand Design and Coordination Chemistry

The oxygen atoms of both the nitro and the ketone groups in Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- possess lone pairs of electrons and can act as potential coordination sites for metal ions. This suggests that the compound and its derivatives could serve as ligands in coordination chemistry. The formation of stable chelate rings with metal ions is a possibility, particularly if the molecule can adopt a conformation that allows for bidentate coordination.

The design of ligands is crucial for the development of new catalysts and materials with specific electronic and steric properties. The 2,3-dimethylphenyl substituent provides steric bulk, which can influence the coordination geometry and the reactivity of the resulting metal complex. By modifying this aromatic ring or the carbon backbone, a library of ligands could be synthesized with tunable properties. The coordination of metal ions can also alter the reactivity of the ligand itself, opening up new avenues for catalysis and organic transformations. Recent research has focused on the rational design of coordination polymers for various applications, highlighting the importance of ligand structure. nih.govnih.gov

Exploration of Photochemical and Electrochemical Properties

The presence of both a carbonyl group and a nitroaromatic system (though the nitro group is aliphatic, it is conjugated with the carbonyl) suggests that Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- may possess interesting photochemical and electrochemical properties. Carbonyl compounds are known to undergo various photochemical reactions upon irradiation, such as Norrish Type I and Type II reactions. beilstein-journals.orgresearchgate.net The nitro group can also be photochemically active, with some nitro compounds known to release nitric oxide upon light exposure. nih.gov The interplay between these two chromophores could lead to novel photorearrangements or photofragmentation pathways. For instance, photoirradiation of α-(2-nitrophenyl)ketones has been shown to produce cyclic hydroxamates. rsc.org

From an electrochemical perspective, nitro compounds are readily reduced. uchile.clresearchgate.net The reduction of the nitro group typically proceeds through a radical anion intermediate, which can have significant implications for its biological activity and reactivity. The electrochemical reduction of the ketone is also possible. Cyclic voltammetry could be employed to study the redox behavior of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- and to understand the electronic communication between the two functional groups.

Table 2: Predicted Spectroscopic and Physicochemical Properties

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| UV-Vis Absorption | Absorption bands in the UV region | Presence of carbonyl and nitro chromophores |

| Photochemical Reactivity | Potential for Norrish reactions, photoreduction, or rearrangement | Presence of a ketone and a nitro group |

Green Chemistry Considerations in Synthetic Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing and utilizing Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- and similar β-nitro ketones, several green chemistry principles can be applied.

The development of eco-friendly synthetic routes to β-nitro ketones is an active area of research. rsc.orgresearchgate.netdocumentsdelivered.com Traditional methods often involve harsh reaction conditions and the use of toxic reagents and solvents. Greener alternatives focus on the use of solid-supported reagents, milder reaction conditions (e.g., room temperature), and the use of more environmentally benign solvents like cyclopentyl methyl ether (CPME). researchgate.net Catalyst-free reactions in recyclable media, such as tap water, for transformations involving nitroalkanes also represent a significant advancement in green synthesis. thieme-connect.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.